3-(4-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid hydrazide to form an intermediate. This intermediate is then cyclized with thiocarbonyl diimidazole to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolothiadiazole derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
3-(4-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzyl)-6-[1-methyl-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(4-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 3-(4-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17ClN6S |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-(2-methyl-5-propan-2-ylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H17ClN6S/c1-10(2)13-9-14(23(3)21-13)16-22-24-15(19-20-17(24)25-16)8-11-4-6-12(18)7-5-11/h4-7,9-10H,8H2,1-3H3 |
InChI Key |
LGWNNZNCUBLECQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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